1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxy-3-(4-morpholinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)-
Description
The compound 1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxy-3-(4-morpholinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)- features a phthalimide core (1H-isoindole-1,3(2H)-dione) conjugated with a quinazolinone scaffold and a 4-morpholinylmethyl-substituted phenyl group. Phthalimides are privileged scaffolds in medicinal chemistry due to their hydrophobic nature, which enhances membrane permeability . The quinazolinone moiety is pharmacologically significant, often associated with kinase inhibition and anti-inflammatory activity .
Properties
CAS No. |
134700-34-8 |
|---|---|
Molecular Formula |
C28H24N4O5 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
2-[[3-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C28H24N4O5/c33-24-10-9-19(15-18(24)16-30-11-13-37-14-12-30)32-25(29-23-8-4-3-7-22(23)28(32)36)17-31-26(34)20-5-1-2-6-21(20)27(31)35/h1-10,15,33H,11-14,16-17H2 |
InChI Key |
YIKCZWUPAJZUFW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)CN5C(=O)C6=CC=CC=C6C5=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxy-3-(4-morpholinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)- typically involves multi-step organic reactions. The process may start with the preparation of the isoindole and quinazoline intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxy-3-(4-morpholinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with others, allowing for the creation of a wide range of analogs.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of analogs with different substituents.
Scientific Research Applications
Anti-inflammatory Properties
Research has demonstrated that isoindole derivatives exhibit significant anti-inflammatory effects. A study highlighted the cyclooxygenase (COX) inhibitory activity of various isoindole derivatives, including the compound in focus. It was found that some derivatives showed greater inhibition of COX-2 compared to the reference drug meloxicam, indicating their potential as anti-inflammatory agents . The compounds also demonstrated the ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), further supporting their role in mitigating oxidative stress .
Anticancer Activity
Isoindole derivatives have been investigated for their anticancer properties. The presence of specific substituents can enhance their efficacy against various cancer cell lines. For instance, novel compounds derived from isoindole structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways .
Neuroprotective Effects
The neuroprotective potential of isoindole derivatives has been explored extensively. Certain compounds have been identified as inhibitors of acetylcholinesterase, which is relevant for Alzheimer's disease treatment. Their ability to modulate neurotransmitter levels positions them as candidates for further development in neurodegenerative disease therapies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxy-3-(4-morpholinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or other cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
The target compound’s phenyl ring is substituted with 4-hydroxy-3-(4-morpholinylmethyl) . Key analogs include:
- 2-((3,4-Dihydro-3-(4-methoxyphenyl)-4-oxo-2-quinazolinyl)methyl)-1H-isoindole-1,3(2H)-dione (ECHEMI ID: 39070-38-7), where the hydroxy and morpholinylmethyl groups are replaced with a methoxy group.
- 4-Amino-2-(2,4,6-trimethylphenyl)-1H-isoindole-1,3(2H)-dione (4f): Trimethylphenyl substitution enhances steric bulk, which may hinder enzyme binding compared to the morpholinylmethyl group. This compound exhibits two irreversible reduction processes, suggesting lower metabolic stability .
Table 1: Substituent Effects on Physicochemical Properties
Molecular Interactions and Docking Studies
Molecular docking of the target compound reveals that the morpholinylmethyl group engages in hydrogen bonding with COX-2’s active site residues, a feature absent in methoxy or chlorophenyl analogs .
Critical Analysis of Divergent Evidence
- Electrochemical Stability : While most phthalimide derivatives exhibit quasi-reversible reduction, compounds like 4d and 4f show irreversible processes due to electron-withdrawing substituents . The target compound’s morpholinyl group may stabilize radical anions, but experimental validation is needed.
- Solubility vs. Bioavailability : The morpholinyl group improves aqueous solubility compared to methoxy or trimethylphenyl analogs, but this may reduce blood-brain barrier penetration .
Biological Activity
1H-Isoindole-1,3(2H)-dione derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews various studies that highlight the synthesis, characterization, and biological evaluation of these compounds, particularly focusing on their antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.
Synthesis and Characterization
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves modifications of the isoindole structure to enhance biological activity. Techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are commonly employed to confirm the structures of synthesized compounds.
Table 1: Common Methods for Characterizing Isoindole Derivatives
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural confirmation |
| Mass Spectrometry | Molecular weight determination |
| FT-IR Spectroscopy | Functional group identification |
Antimicrobial Activity
Several studies have demonstrated that 1H-Isoindole-1,3(2H)-dione derivatives exhibit potent antimicrobial properties. For instance, a study reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The inhibition zones for certain derivatives were comparable to standard antibiotics like gentamicin .
Anticancer Activity
The anticancer potential of these derivatives has been extensively studied. Compounds have shown promising antiproliferative effects against various cancer cell lines, including Caco-2 and HCT-116. Mechanistic studies revealed that these compounds induce apoptosis and arrest the cell cycle at different phases .
Table 2: Antiproliferative Activity of Selected Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | Caco-2 | 10.5 | Apoptosis induction |
| Compound 2 | HCT-116 | 15.0 | Cell cycle arrest |
| Compound 3 | HCT-116 | 12.0 | Apoptosis induction |
Anti-inflammatory Activity
Isoindole derivatives have also been evaluated for their anti-inflammatory properties. They exhibit inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Some derivatives demonstrated a higher selectivity for COX-2 over COX-1 compared to standard drugs like meloxicam .
Table 3: COX Inhibition by Isoindole Derivatives
| Compound ID | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Compound A | 75 | 90 |
| Compound B | 60 | 85 |
| Compound C | 55 | 80 |
Neuroprotective Effects
Research has indicated that certain derivatives possess neuroprotective effects through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's. The best-performing derivatives showed IC50 values in the low micromolar range, indicating strong inhibitory potential .
Table 4: AChE and BuChE Inhibition
| Compound ID | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| Derivative I | 1.12 | 21.24 |
| Derivative II | 3.29 | Not reported |
Case Studies
- Antileishmanial Activity : A specific derivative showed remarkable efficacy against Leishmania tropica, with an IC50 value significantly lower than that of the first-line treatment glucantime .
- Oxidative Stress Scavenging : Various isoindole derivatives exhibited antioxidant properties by scavenging reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegeneration .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can its purity be validated?
Answer: Synthesis typically involves multi-step reactions, such as coupling quinazolinone intermediates with phthalimide derivatives. For example, a similar quinazolinone derivative was synthesized via condensation of 4-chlorobenzaldehyde with methyl thioacetate, followed by hydrogenation . Purity validation requires chromatographic techniques (HPLC, TLC) and spectroscopic confirmation (NMR, FT-IR). Advanced characterization via single-crystal X-ray diffraction ensures structural accuracy .
Basic: Which analytical techniques are critical for confirming its structural and stereochemical integrity?
Answer: High-resolution mass spectrometry (HRMS) and nuclear Overhauser effect spectroscopy (NOESY) resolve stereochemical ambiguities. X-ray crystallography provides definitive proof of molecular geometry, as demonstrated in crystal structure determinations of related isoindole-dione derivatives .
Advanced: How does this compound exert anticancer activity, and what molecular targets are implicated?
Answer: Anticancer mechanisms include inhibition of tumor-progressive proteins (e.g., BRCA1/2) via competitive binding, as observed in docking studies of structurally analogous phthalimide derivatives . Additionally, cyclooxygenase (COX) inhibition reduces prostaglandin-mediated tumor progression, validated via in vitro COX-1/2 enzyme assays .
Advanced: What experimental models are appropriate for evaluating its anti-inflammatory and analgesic properties?
Answer: In vivo models like carrageenan-induced paw edema in rodents assess anti-inflammatory activity, with cytokine profiling (IL-6, TNF-α) and COX-2 expression analysis . For analgesia, thermal or chemical nociception models (e.g., hot-plate test) quantify pain threshold modulation.
Advanced: How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?
Answer: Reproduce experiments under standardized conditions (e.g., enzyme source, assay buffer pH). Cross-validate results using orthogonal methods: Compare in vitro COX inhibition data with in vivo anti-edema outcomes . Structural analogs (e.g., N-substituted morpholinylmethyl derivatives) may clarify structure-activity relationships (SAR) .
Advanced: What strategies optimize its pharmacokinetic (PK) profile for therapeutic use?
Answer: Conduct in vitro ADMET studies:
- Metabolic stability: Incubate with hepatic microsomes to assess cytochrome P450 interactions.
- Plasma protein binding: Use equilibrium dialysis to determine free drug fraction.
- Bioavailability: Modify substituents (e.g., morpholinylmethyl group) to enhance solubility or reduce first-pass metabolism .
Advanced: How can structure-activity relationship (SAR) studies improve its bioactivity?
Answer: Systematic substitution at the quinazolinone or isoindole-dione moieties influences potency. For example:
- Morpholinylmethyl group: Enhances solubility and target affinity .
- Hydroxyphenyl substitution: Modulates COX-2 selectivity .
Validate modifications via comparative IC₅₀ assays and molecular dynamics (MD) simulations to predict binding stability .
Advanced: What computational tools are effective for studying its target interactions?
Answer: Molecular docking (e.g., AutoDock Vina) identifies potential binding pockets in BRCA1/2 or COX-2 . MD simulations (GROMACS) assess ligand-protein complex stability over time. Density functional theory (DFT) calculations optimize electronic properties for target engagement .
Advanced: How can synergistic effects with existing chemotherapeutic agents be evaluated?
Answer: Use combination index (CI) analysis via the Chou-Talalay method:
- Treat cancer cell lines with graded doses of the compound and a reference drug (e.g., doxorubicin).
- Calculate CI values using CompuSyn software; CI < 1 indicates synergy .
Advanced: What in vivo toxicity models are critical for preclinical safety assessment?
Answer: Acute and subchronic toxicity studies in rodents:
- LD₅₀ determination: Single-dose escalation to identify lethal thresholds.
- Organ histopathology: Evaluate liver, kidney, and hematopoietic system damage.
- Genotoxicity: Ames test for mutagenic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
